molecular formula C9H19Cl2N3O B12781439 N,N-Dimethyl-N'-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride CAS No. 92884-75-8

N,N-Dimethyl-N'-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride

Cat. No.: B12781439
CAS No.: 92884-75-8
M. Wt: 256.17 g/mol
InChI Key: DQKZQYJQWGCJPV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidinyl ring and a methanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride typically involves the reaction of N,N-dimethylmethanimidamide with 2-(2-oxo-1-pyrrolidinyl)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl ring or the methanimidamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine
  • N,N-Dimethyl-N’-(2-oxo-2-piperazin-1-ylethyl)amine dihydrochloride
  • 1-Propanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt

Uniqueness

N,N-Dimethyl-N’-(2-(2-oxo-1-pyrrolidinyl)ethyl)methanimidamide dihydrochloride is unique due to its specific structural features, such as the combination of a pyrrolidinyl ring and a methanimidamide group

Properties

CAS No.

92884-75-8

Molecular Formula

C9H19Cl2N3O

Molecular Weight

256.17 g/mol

IUPAC Name

N,N-dimethyl-N'-[2-(2-oxopyrrolidin-1-yl)ethyl]methanimidamide;dihydrochloride

InChI

InChI=1S/C9H17N3O.2ClH/c1-11(2)8-10-5-7-12-6-3-4-9(12)13;;/h8H,3-7H2,1-2H3;2*1H

InChI Key

DQKZQYJQWGCJPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NCCN1CCCC1=O.Cl.Cl

Origin of Product

United States

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